REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH:2]1[O:6][CH2:5][CH2:4][CH2:3]1.[H-].[Na+].Cl[C:11]1[NH:16][C:15](=[O:17])[C:14]([F:18])=[CH:13][N:12]=1>C1(C)C=CC=CC=1>[CH2:1]([O:7][C:11]1[NH:16][C:15](=[O:17])[C:14]([F:18])=[CH:13][N:12]=1)[CH:2]1[O:6][CH2:5][CH2:4][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CCCO1)O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(N1)=O)F
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 75°-80° C for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture is heated in a sealed tube at 148° to 150° C for 5 hours for reaction
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
is treated in the same manner as in Example 6
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CCCO1)OC1=NC=C(C(N1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |